molecular formula C13H9N3O5 B11698247 3-nitro-N-(4-nitrophenyl)benzamide CAS No. 38876-62-9

3-nitro-N-(4-nitrophenyl)benzamide

Katalognummer: B11698247
CAS-Nummer: 38876-62-9
Molekulargewicht: 287.23 g/mol
InChI-Schlüssel: PRRPUXWFLOUZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5. It is a derivative of benzamide, featuring nitro groups attached to both the benzene ring and the amide nitrogen. This compound is known for its unique structural properties, which include a non-planar configuration with a dihedral angle between the benzene rings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-nitro-N-(4-nitrophenyl)benzamide can be synthesized through the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride. This reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-N-(4-nitrophenyl)benzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 3-amino-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Over-oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with biological molecules through its nitro and amide functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antibacterial or antifungal effects . The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-nitro-N-(4-nitrophenyl)benzamide is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and biological activity. The non-planar structure and the ability to form multiple hydrogen bonds make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

38876-62-9

Molekularformel

C13H9N3O5

Molekulargewicht

287.23 g/mol

IUPAC-Name

3-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-2-1-3-12(8-9)16(20)21)14-10-4-6-11(7-5-10)15(18)19/h1-8H,(H,14,17)

InChI-Schlüssel

PRRPUXWFLOUZHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.